

4-Acetamido-3-nitrobenzoic Acid: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 4-Acetamido-3-nitrobenzoic acid

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **4-Acetamido-3-nitrobenzoic acid**, a key chemical intermediate. This document details its chemical and physical properties, experimental protocols for its synthesis and analysis, and its fundamental chemical structure, tailored for professionals in research and development.

Core Compound Information

Chemical Name: **4-Acetamido-3-nitrobenzoic acid** CAS Number: 1539-06-6^[1] Molecular Formula: C₉H₈N₂O₅^[2] Molecular Weight: 224.17 g/mol ^[2]

This compound is a derivative of benzoic acid and is notable for the presence of both an acetamido and a nitro functional group on the aromatic ring. These features make it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and dye industries.

Physicochemical Properties

The key physical and chemical properties of **4-Acetamido-3-nitrobenzoic acid** are summarized in the table below for easy reference.

Property	Value	Source
Appearance	Beige to yellow crystalline powder	[3]
Melting Point	220-224 °C	[2][4]
Boiling Point	497.4 ± 40.0 °C at 760 mmHg	[3]
Density	1.5 ± 0.1 g/cm ³	[3]
Flash Point	254.6 ± 27.3 °C	[3]
Refractive Index	1.657	[3]
Vapor Pressure	1.03E-10 mmHg at 25°C	[3]
LogP	1.13	[1]
Solubility	Soluble in DMSO and Methanol.	[5]

Note: While specific quantitative solubility data in a wide range of organic solvents is not readily available, related nitrobenzoic acids are generally soluble in polar organic solvents like ethanol, methanol, and acetone.[6]

Spectroscopic Data

¹H-NMR (300 MHz, DMSO-d₆):

- δ 11.20 (s, 1H)
- δ 8.69 (m, 1H)
- δ 8.54 (d, J=8.2 Hz, 1H)
- δ 8.17 (d, J=7.78 Hz, 1H)
- δ 7.81 (s, 1H)
- δ 2.54 (s, 3H)[7]

^{13}C -NMR (300MHz, CDCl_3):

- δ 164.13
- δ 154.56
- δ 144.44
- δ 143.14
- δ 140.17
- δ 137.36
- δ 122.30
- δ 120.40
- δ 40.02
- δ 39.23[7]

IR (KBr):

- 3376 cm^{-1}
- 3480 cm^{-1}
- 1710 cm^{-1}
- 1650 cm^{-1}
- 1602 cm^{-1}
- 1344 cm^{-1} [7]

Experimental Protocols

Synthesis of 4-Acetamido-3-nitrobenzoic acid via Nitration

A common and effective method for the preparation of **4-Acetamido-3-nitrobenzoic acid** is the nitration of 4-acetamidobenzoic acid.[8] The following protocol is based on established patent literature.[8][9]

Materials:

- 4-acetamidobenzoic acid
- Concentrated Sulfuric Acid (H_2SO_4 , 86-92%)
- Concentrated Nitric Acid (HNO_3)
- Ice water

Procedure:

- **Dissolution:** Dissolve 4-acetamidobenzoic acid in concentrated sulfuric acid (86-92%) while maintaining the temperature at or below 20°C. The ratio should be between 20 and 30 parts of 4-acetamidobenzoic acid to 100 parts of 100% sulfuric acid.[8]
- **Preparation of Nitrating Mixture:** Separately, prepare a mixed acid solution by combining 1 part of 100% nitric acid with 2 parts of 100% sulfuric acid.[8]
- **Nitration Reaction:** Slowly add the nitrating mixture to the solution of 4-acetamidobenzoic acid over a period of 1 to 5 hours.[8] It is critical to maintain the reaction temperature between 0°C and 12°C throughout the addition.[8] The amount of nitric acid should be sufficient to provide 1 to 1.2 moles per mole of 4-acetamidobenzoic acid.[8]
- **Reaction Completion:** After the addition is complete, continue to stir the reddish-brown solution for one hour at 8-12°C.[9]
- **Precipitation:** Slowly pour the reaction mixture into 1000 parts of ice water with stirring. This will cause the **4-acetamido-3-nitrobenzoic acid** to precipitate as a pale yellow solid.[9]

- Isolation and Purification: Collect the precipitate by filtration. Wash the solid with a generous amount of water (e.g., 2000 parts) to remove residual acid.[\[9\]](#) The product can be further purified by recrystallization from ethanol.[\[7\]](#)
- Drying: Dry the purified product to obtain **4-acetamido-3-nitrobenzoic acid**. A yield of approximately 68-89% can be expected.[\[7\]](#)[\[9\]](#)

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of **4-Acetamido-3-nitrobenzoic acid**.[\[1\]](#)

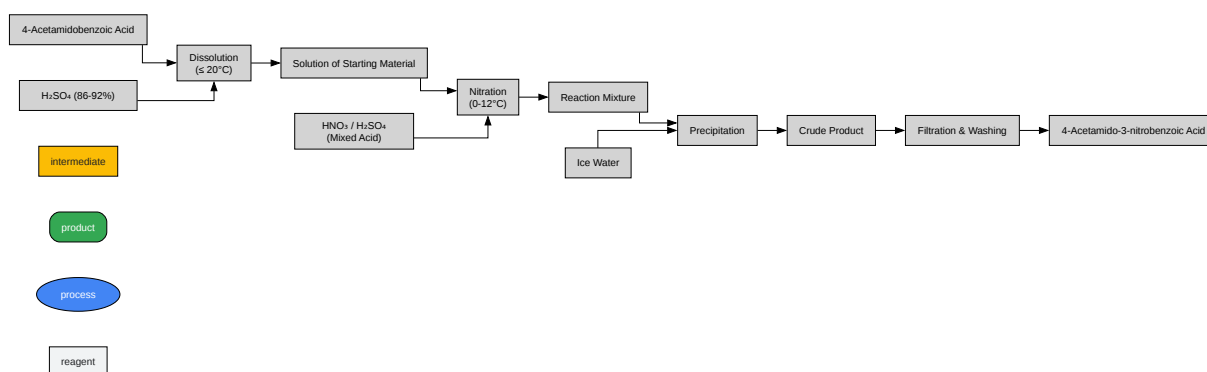
Chromatographic Conditions:

- Column: Newcrom R1 or a similar C18 column.[\[1\]](#)
- Mobile Phase: A mixture of acetonitrile (MeCN) and water, with phosphoric acid added. For mass spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[\[1\]](#)
- Detection: UV detector.

This method is suitable for quantitative analysis, impurity profiling, and pharmacokinetic studies. The method is scalable for preparative separation to isolate impurities.[\[1\]](#)

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of **4-Acetamido-3-nitrobenzoic acid**.



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Caption: Synthesis workflow for **4-Acetamido-3-nitrobenzoic acid**.

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